molecular formula C13H15ClN2OS B2959709 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 905769-34-8

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2959709
CAS No.: 905769-34-8
M. Wt: 282.79
InChI Key: DKHNLMDPZCTDIH-SQFISAMPSA-N
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Description

3-[(2Z)-2-[(4-Chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a synthetic thiazole derivative offered for research purposes. Compounds within this structural class are of significant interest in medicinal chemistry for developing therapies for autoimmune disorders and infectious diseases. Structurally related molecules have been investigated as potential inhibitors of protein tyrosine phosphatase non-receptor type 22 (PTPN22), a key regulator of T-cell receptor signaling and a known risk factor for autoimmune conditions like type 1 diabetes and rheumatoid arthritis . The development of small-molecule inhibitors for targets such as PTPN22 is an active area of research due to the ongoing need for effective treatments for chronic autoimmune diseases . Furthermore, the thiazole scaffold is prevalent in compounds studied for antiviral activity. Research on analogous heterocyclic compounds has identified potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, highlighting the versatility of this chemical class in drug discovery . The "Z" configuration (cis) around the imino bond, as denoted in the compound's name, may be crucial for its biological activity and interaction with enzymatic targets. This reagent provides researchers with a specialized chemical building block for probing biochemical pathways, screening for new therapeutic agents, and conducting structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-10-9-18-13(16(10)7-2-8-17)15-12-5-3-11(14)4-6-12/h3-6,9,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNLMDPZCTDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the condensation of 4-chloroaniline with 2-bromo-4-methylthiazole under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Thiazole Derivatives

Compound Name Substituents on Thiazole Core Molecular Weight Key Electronic Features Reference
3-[(2Z)-2-[(4-Chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol (Target) 4-Chlorophenylimino, 4-methyl, propan-1-ol ~282.8* Electron-withdrawing Cl, H-bond donor N/A
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone 4-Fluorophenylimino, 4-methyl, methanone ~356.8 Electron-withdrawing F, π-conjugation
(Z)-3-(2-((4-Methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol 4-Methoxyphenylimino, 4-nitrophenyl, propan-1-ol 385.4 Electron-donating OMe, electron-withdrawing NO₂
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (21) Benzimidazole core, 2-methoxyphenoxy 404.4 Planar aromatic system, H-bond acceptor

*Calculated based on molecular formula C₁₃H₁₅ClN₂OS.

Key Observations:
  • Electron Effects : The target compound’s 4-chlorophenyl group provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in and the weaker fluorine in . This influences charge distribution and reactivity in electrophilic substitution reactions.
  • Planarity : Unlike the near-planar structures observed in fluorophenyl derivatives (e.g., ), the chloro substituent may introduce slight steric hindrance, reducing planarity and altering crystal packing .

Table 2: Hypothetical Pharmacological Profiles (Based on Structural Analogues)

Compound Class Biological Activity Mechanism Hypotheses Reference
Target Compound Antimicrobial, enzyme inhibition Thiazole core disrupts bacterial cell membranes; Cl enhances lipophilicity
4-Fluorophenyl Derivatives Anticancer (e.g., kinase inhibition) Fluorine enhances metabolic stability and target affinity
Nitrophenyl Derivatives Antiprotozoal, NO-mediated cytotoxicity Nitro group generates reactive oxygen species
Benzimidazole Derivatives (e.g., Compound 21) Antihypertensive, β-blocker activity Aromatic stacking with adrenergic receptors
Key Findings:
  • Antimicrobial Potential: The target compound’s combination of a lipophilic chlorophenyl group and H-bonding propanol aligns with antimicrobial thiazoles, which disrupt membrane integrity .
  • Metabolic Stability : Fluorophenyl analogues (e.g., ) exhibit longer half-lives due to fluorine’s resistance to oxidative metabolism, whereas the chloro group in the target may confer similar stability but with higher toxicity risks.
  • Cytotoxicity : Nitrophenyl derivatives (e.g., ) show enhanced cytotoxicity via nitroreductase activation, a mechanism less likely in the target compound due to the absence of a nitro group.
Key Insights:
  • Crystallography : Fluorophenyl derivatives (e.g., ) are often isostructural with triclinic symmetry, while the target compound’s chloro substituent may induce distinct crystal packing due to larger atomic radius and polarizability .
  • LCMS Profiling : The target compound’s molecular ion peak would likely appear near m/z=283 [M+H]⁺, comparable to benzimidazole derivatives (e.g., m/z=312 for ).

Biological Activity

The compound 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole derivative that has garnered interest due to its diverse biological activities. Thiazole compounds are known for their pharmacological significance, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 285.79 g/mol
  • SMILES Notation : Clc1ccc(cc1)N=C(c1cc2ccccc2o/c/1=Nc1ccc(c(c1)F)F)

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiazole derivatives. A study reported that thiazole compounds exhibit significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 µg/mL for derivatives with specific substitutions .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus1
Thiazole Derivative BEscherichia coli4
Thiazole Derivative CKlebsiella pneumoniae8

Antifungal Activity

Thiazole derivatives have also shown promising antifungal activity. In vitro studies demonstrated effectiveness against several fungal strains, including Candida albicans and Aspergillus fumigatus. The presence of specific functional groups in the thiazole structure was linked to enhanced antifungal potency .

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Thiazole Derivative ACandida albicans16
Thiazole Derivative BAspergillus fumigatus32

Cytotoxicity Studies

Cytotoxicity assessments have indicated that certain thiazole derivatives possess low toxicity to normal cells while maintaining efficacy against cancer cell lines. For instance, compounds were tested against Vero cells and showed minimal cytotoxic effects at therapeutic concentrations .

Study on Anticancer Activity

A recent study explored the anticancer properties of thiazole derivatives in various cancer cell lines. The results indicated that compounds with a chlorophenyl moiety exhibited significant growth inhibition in breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

Research on Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of thiazole derivatives. The study found that these compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting their possible application in treating inflammatory diseases .

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